molecular formula C7H5ClN2O4 B1580910 4-Chloro-3,5-dinitrotoluene CAS No. 5264-65-3

4-Chloro-3,5-dinitrotoluene

Cat. No. B1580910
CAS RN: 5264-65-3
M. Wt: 216.58 g/mol
InChI Key: JMDVARRGYWIJGZ-UHFFFAOYSA-N
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Patent
US04159278

Procedure details

4-chloro-3,5-dinitrotoluene (9.0 gm.) is dissolved in 50% ethanol (30 ml.). Electrolytically reduced iron powder (14.2 gm.) is added and the stirred reaction mixture heated to reflux. Concentrated HCl (1 ml.) in 50% ethanol (5 ml.) is added dropwise and refluxing continued for one hour. The reaction mixture is allowed to cool slightly and made basic (pH 8) with 20% NaOH, then the iron removed by filtration. The filtrate is taken to dryness under reduced pressure and the residue extracted with hot Skellysolve "B" (700 ml.). The product precipitates in long needles that were collected by filtration (4.57 gm., m.p. 114°-115.5°, 70% yield).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
reduced iron
Quantity
14.2 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([CH3:11])=[CH:4][C:3]=1[N+:12]([O-])=O.Cl.[OH-].[Na+]>C(O)C>[NH2:12][C:3]1[CH:4]=[C:5]([CH3:11])[CH:6]=[C:7]([NH2:8])[C:2]=1[Cl:1] |f:2.3|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
reduced iron
Quantity
14.2 g
Type
reactant
Smiles
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
to cool slightly
CUSTOM
Type
CUSTOM
Details
the iron removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with hot Skellysolve "B" (700 ml.)
CUSTOM
Type
CUSTOM
Details
The product precipitates in long needles that
FILTRATION
Type
FILTRATION
Details
were collected by filtration (4.57 gm., m.p. 114°-115.5°, 70% yield)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC=1C=C(C=C(C1Cl)N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US04159278

Procedure details

4-chloro-3,5-dinitrotoluene (9.0 gm.) is dissolved in 50% ethanol (30 ml.). Electrolytically reduced iron powder (14.2 gm.) is added and the stirred reaction mixture heated to reflux. Concentrated HCl (1 ml.) in 50% ethanol (5 ml.) is added dropwise and refluxing continued for one hour. The reaction mixture is allowed to cool slightly and made basic (pH 8) with 20% NaOH, then the iron removed by filtration. The filtrate is taken to dryness under reduced pressure and the residue extracted with hot Skellysolve "B" (700 ml.). The product precipitates in long needles that were collected by filtration (4.57 gm., m.p. 114°-115.5°, 70% yield).
Quantity
9 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
[Compound]
Name
reduced iron
Quantity
14.2 g
Type
reactant
Reaction Step Two
Name
Quantity
1 mL
Type
reactant
Reaction Step Three
Quantity
5 mL
Type
solvent
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[C:7]([N+:8]([O-])=O)=[CH:6][C:5]([CH3:11])=[CH:4][C:3]=1[N+:12]([O-])=O.Cl.[OH-].[Na+]>C(O)C>[NH2:12][C:3]1[CH:4]=[C:5]([CH3:11])[CH:6]=[C:7]([NH2:8])[C:2]=1[Cl:1] |f:2.3|

Inputs

Step One
Name
Quantity
9 g
Type
reactant
Smiles
ClC1=C(C=C(C=C1[N+](=O)[O-])C)[N+](=O)[O-]
Name
Quantity
30 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
reduced iron
Quantity
14.2 g
Type
reactant
Smiles
Step Three
Name
Quantity
1 mL
Type
reactant
Smiles
Cl
Name
Quantity
5 mL
Type
solvent
Smiles
C(C)O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the stirred reaction mixture
TEMPERATURE
Type
TEMPERATURE
Details
heated to reflux
TEMPERATURE
Type
TEMPERATURE
Details
refluxing
TEMPERATURE
Type
TEMPERATURE
Details
to cool slightly
CUSTOM
Type
CUSTOM
Details
the iron removed by filtration
EXTRACTION
Type
EXTRACTION
Details
the residue extracted with hot Skellysolve "B" (700 ml.)
CUSTOM
Type
CUSTOM
Details
The product precipitates in long needles that
FILTRATION
Type
FILTRATION
Details
were collected by filtration (4.57 gm., m.p. 114°-115.5°, 70% yield)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
Smiles
NC=1C=C(C=C(C1Cl)N)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 70%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.